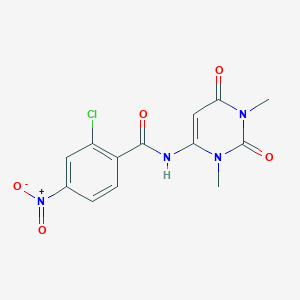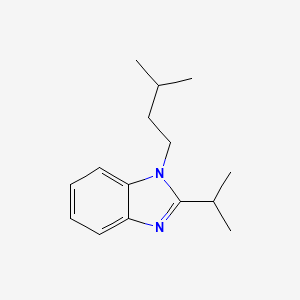![molecular formula C16H16N2O2 B5756110 N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
N-[3-(acetylamino)phenyl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)phenyl]-2-phenylacetamide, commonly known as NAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of NAPA is not fully understood. However, it is believed to act on multiple targets in the body, including the central nervous system and the immune system. It has been shown to modulate the activity of various neurotransmitters and receptors, such as GABA and glutamate, which play a crucial role in the regulation of neuronal activity. NAPA has also been found to inhibit the production of pro-inflammatory cytokines and enhance the activity of natural killer cells, which are important components of the immune system.
Biochemical and Physiological Effects:
NAPA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, NAPA has been shown to enhance the efficacy of chemotherapy drugs and reduce the toxicity associated with their use.
实验室实验的优点和局限性
One of the main advantages of using NAPA in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various diseases and physiological processes. Additionally, NAPA has been extensively studied, and its synthesis method is well-established, making it readily available for research purposes. However, one of the limitations of using NAPA is its potential toxicity, which requires careful handling and dosage control.
未来方向
There are several future directions for NAPA research. One area of interest is the development of novel NAPA derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of NAPA in combination with other drugs to enhance their therapeutic effects. Additionally, the role of NAPA in modulating the immune system and its potential use in immunotherapy for cancer treatment is an exciting area of research. Finally, the development of NAPA-based diagnostic tools for the early detection of diseases is an emerging area of research that holds great promise.
Conclusion:
In conclusion, N-[3-(acetylamino)phenyl]-2-phenylacetamide is a versatile chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its broad range of biological activities, well-established synthesis method, and extensive research make it an attractive compound for studying various diseases and physiological processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of NAPA.
合成方法
The synthesis of NAPA involves the reaction of 2-phenylacetic acid with acetic anhydride and aniline in the presence of a catalyst. The resulting product is then purified using recrystallization techniques. The synthesis of NAPA has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
科学研究应用
NAPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has been studied for its potential use in the treatment of various diseases, including epilepsy, Alzheimer's disease, and cancer. NAPA has also been investigated for its ability to modulate the immune system and enhance the efficacy of chemotherapy drugs.
属性
IUPAC Name |
N-(3-acetamidophenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)17-14-8-5-9-15(11-14)18-16(20)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMLIKRNAUQWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-2-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5756029.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)


![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)
![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)
![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)




![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)

